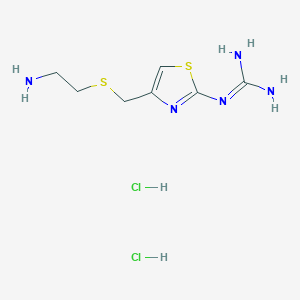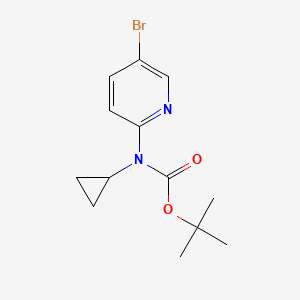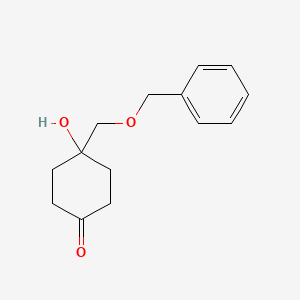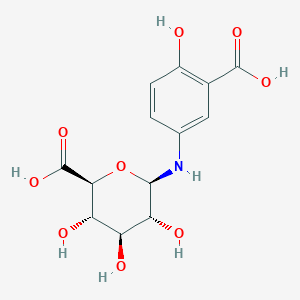
Mesalazine N-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesalazine N-beta-D-Glucuronide, also known as N-beta-D-Glucopyranosyl-5-amino-2-hydroxybenzoic Acid, is a derivative of mesalazine (5-aminosalicylic acid). This compound is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. This compound is a biochemical used in proteomics research and has a molecular formula of C13H15NO9 with a molecular weight of 329.26 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mesalazine N-beta-D-Glucuronide involves the glucuronidation of mesalazine. This process typically includes the reaction of mesalazine with glucuronic acid or its derivatives under specific conditions to form the glucuronide conjugate. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also include purification steps such as crystallization and filtration to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Mesalazine N-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent mesalazine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized mesalazine derivatives, reduced mesalazine, and substituted mesalazine compounds .
Scientific Research Applications
Mesalazine N-beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.
Biology: Investigated for its role in cellular processes and its interaction with biological molecules.
Medicine: Studied for its therapeutic potential in treating inflammatory bowel diseases and its pharmacokinetics.
Industry: Used in the development of new drug formulations and delivery systems
Mechanism of Action
The mechanism of action of Mesalazine N-beta-D-Glucuronide involves its conversion to mesalazine in the body. Mesalazine exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It acts on colonic epithelial cells to reduce inflammation and promote healing. The molecular targets include cyclooxygenase and lipoxygenase pathways .
Comparison with Similar Compounds
Similar Compounds
Mesalazine (5-aminosalicylic acid): The parent compound used in the treatment of inflammatory bowel diseases.
Sulfasalazine: A prodrug that is metabolized to mesalazine and sulfapyridine in the colon.
Olsalazine: A dimer of mesalazine that is cleaved in the colon to release two molecules of mesalazine
Uniqueness
Mesalazine N-beta-D-Glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and bioavailability. This modification allows for better absorption and targeted delivery to the colon, making it more effective in treating inflammatory bowel diseases compared to its parent compound .
Properties
Molecular Formula |
C13H15NO9 |
|---|---|
Molecular Weight |
329.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(3-carboxy-4-hydroxyanilino)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO9/c15-6-2-1-4(3-5(6)12(19)20)14-11-9(18)7(16)8(17)10(23-11)13(21)22/h1-3,7-11,14-18H,(H,19,20)(H,21,22)/t7-,8-,9+,10-,11+/m0/s1 |
InChI Key |
JWCIKZBPGKBTKY-QUARPLMYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC2C(C(C(C(O2)C(=O)O)O)O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
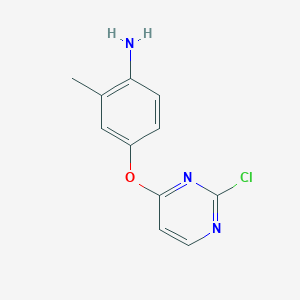
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
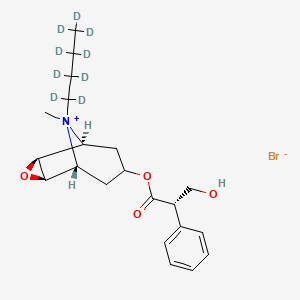
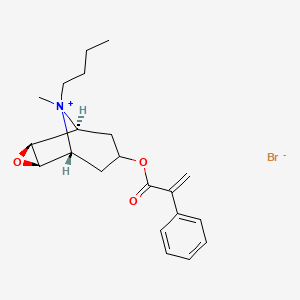
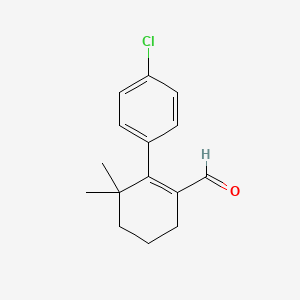
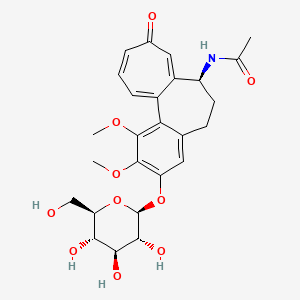
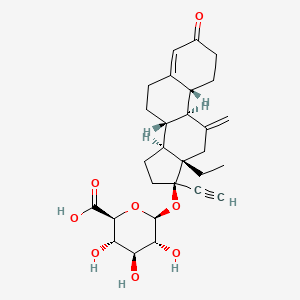
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

